(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
This compound belongs to the class of azetidine-based molecules and has the chemical formula C14H18BrNO3S with a molecular weight of 360.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be synthesized through a multi-step process. One common method involves the reaction between (3-bromophenyl)acetic acid and 3-aminomethyl-1-isobutylsulfonylazetidine. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The synthesized compound can then be purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is investigated for its potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromophenyl)(3-(methylsulfonyl)azetidin-1-yl)methanone
- (3-Bromophenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone
- (3-Bromophenyl)(3-(propylsulfonyl)azetidin-1-yl)methanone
Uniqueness
(3-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to the presence of the isobutylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
(3-bromophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3S/c1-10(2)9-20(18,19)13-7-16(8-13)14(17)11-4-3-5-12(15)6-11/h3-6,10,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEKXRAZMYVVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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